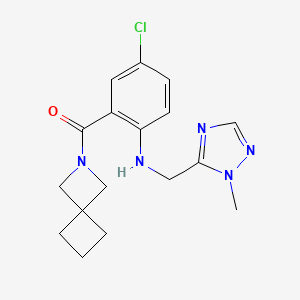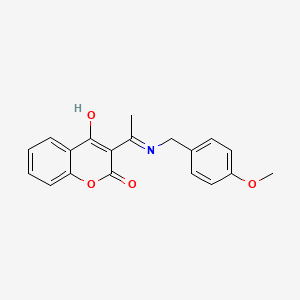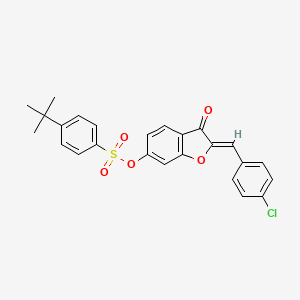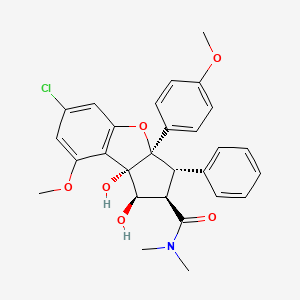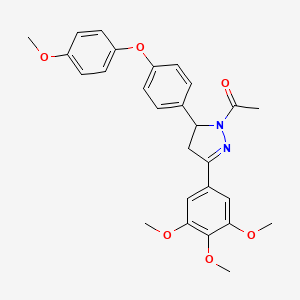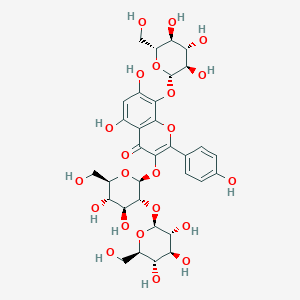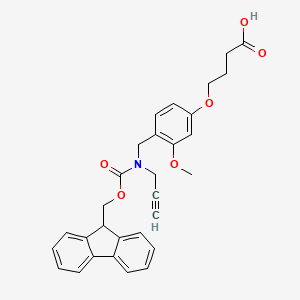
Fmoc-N-propargyl-MPBA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-propargyl-MPBA is a propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fmoc-N-propargyl-MPBA can be synthesized using standard Fmoc-based solid-phase chemistry. The synthesis involves the elongation of the compound using standard coupling procedures . The key steps include:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Propargyl Substitution: Introduction of the propargyl group to form the propargyl-substituted MPBA.
Fmoc Protection: The Fmoc group is introduced to protect the amine group, facilitating further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-propargyl-MPBA undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms triazoles by reacting with azide-containing molecules.
Substitution Reactions: The alkyne group can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry
This facilitates further modifications and functionalizations .
Biology
In biological research, Fmoc-N-propargyl-MPBA is used to label biomolecules with alkyne groups, enabling their detection and analysis through click chemistry reactions .
Medicine
The compound is used in drug discovery and development, particularly in the synthesis of peptide-based drugs. Its ability to introduce alkyne groups makes it valuable for creating drug conjugates and other therapeutic agents .
Industry
This compound is used in the production of advanced materials and polymers. Its click chemistry capabilities allow for the creation of complex molecular architectures with high precision .
Mécanisme D'action
The mechanism of action of Fmoc-N-propargyl-MPBA involves the formation of covalent bonds through click chemistry reactions. The alkyne group reacts with azide groups in the presence of copper catalysts, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-propargylglycine: Another Fmoc-protected compound with an alkyne group, used in peptide synthesis.
Fmoc-FF Hydrogelator: Used in the formation of peptide-based hydrogels for biomedical applications.
Uniqueness
Fmoc-N-propargyl-MPBA is unique due to its specific structure and reactivity. Its ability to undergo CuAAC reactions with high efficiency sets it apart from other similar compounds. Additionally, its derivation from 4-hydroxy-3-methoxybenzaldehyde provides unique properties that are advantageous in various applications .
Propriétés
Formule moléculaire |
C30H29NO6 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33) |
Clé InChI |
VYWLLSRJVDDCOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
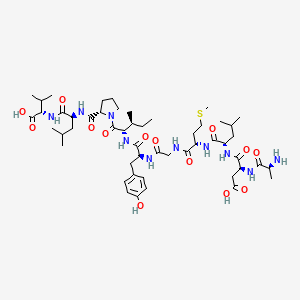
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
